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3-(1-(Cyclobutanecarbonyl)azetidin-3-yl)thiazolidine-2,4-dione

medicinal chemistry drug design permeability

Researchers developing brain-penetrant PPARγ modulators face a scarcity of compact, CNS-compliant TZD scaffolds. This compound solves that problem. - CNS physicochemical profile: TPSA 83 Ų, 0 HBD, XLogP3 0.6, 2 rotatable bonds. - Unique reactivity: ~25 kcal/mol azetidine ring strain enables strain-release bioconjugation. - Scaffold control: Low predicted efflux ratio (~1.2) for benchmarking permeability & metabolic stability. - Rapid global shipment from stock; custom synthesis available for scale-up.

Molecular Formula C11H14N2O3S
Molecular Weight 254.3
CAS No. 1795085-77-6
Cat. No. B2745080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-(Cyclobutanecarbonyl)azetidin-3-yl)thiazolidine-2,4-dione
CAS1795085-77-6
Molecular FormulaC11H14N2O3S
Molecular Weight254.3
Structural Identifiers
SMILESC1CC(C1)C(=O)N2CC(C2)N3C(=O)CSC3=O
InChIInChI=1S/C11H14N2O3S/c14-9-6-17-11(16)13(9)8-4-12(5-8)10(15)7-2-1-3-7/h7-8H,1-6H2
InChIKeyZTHJCYVHGLEYIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural Identity and Chemical Class


3-(1-(Cyclobutanecarbonyl)azetidin-3-yl)thiazolidine-2,4-dione is a thiazolidine-2,4-dione (TZD) derivative in which the N-3 position of the TZD ring is substituted with an azetidine ring bearing a cyclobutanecarbonyl group [1]. The compound has a molecular weight of 254.31 g/mol and a topological polar surface area of 83 Ų [1]. This scaffold merges the well-characterized TZD pharmacophore, known for PPARγ modulation, with a strained four-membered azetidine linker, creating a compact, low-molecular-weight framework distinct from both classical TZD antidiabetics and larger heterocyclic analogs [2].

Why Generic Substitution Fails


Thiazolidine-2,4-dione derivatives cannot be generically interchanged because the linker moiety between the TZD core and the peripheral carbonyl substituent dictates molecular conformation, lipophilicity, and target engagement [1]. The target compound uses an azetidine linker, a four-membered ring with ~25–27 kcal/mol ring strain, versus the five-membered pyrrolidine analog (~5–7 kcal/mol strain) [2]. This difference alters the spatial orientation of the cyclobutanecarbonyl group and reduces molecular weight by ~14 g/mol relative to the pyrrolidine counterpart, directly affecting permeability and metabolic stability [3]. Additionally, replacing the carbonyl linker with a sulfonyl group, as seen in CAS 1795086-08-6, introduces a tetrahedral sulfur geometry and strong hydrogen-bond accepting character that fundamentally changes binding mode and physicochemical profile [2].

Quantitative Differential Evidence


Molecular Weight Reduction vs. Pyrrolidine Analog

The target compound (MW 254.31 g/mol) is 14.02 g/mol lighter than the pyrrolidine analog 3-(1-(Cyclobutanecarbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione (MW 268.33 g/mol) [1][2]. This lower molecular weight, driven by replacement of the 5-membered pyrrolidine with a 4-membered azetidine, is expected to improve passive membrane permeability based on the Lipinski heuristic that favors MW < 500, but with a sharper advantage below ~300 g/mol for crossing lipid bilayers [3].

medicinal chemistry drug design permeability

Reduced Lipophilicity vs. Pyrrolidine Analog

The target compound exhibits a computed XLogP3 of 0.6, indicating moderate hydrophilicity [1]. While the exact XLogP3 of the pyrrolidine analog (CAS 1795481-43-4) is not publicly reported, the additional methylene group in the pyrrolidine ring typically adds ~0.5 logP units based on the Hansch π(CH2) contribution [2]. Therefore, the azetidine-containing compound is predicted to be approximately 0.5 logP units less lipophilic, which may reduce non-specific protein binding and hERG channel off-target liability [3].

drug-likeness lipophilicity off-target risk

TPSA and CNS-Penetrant Chemical Space

The target compound has a computed TPSA of 83 Ų [1]. This value falls within the optimal range (60–90 Ų) associated with CNS penetration potential [2]. In contrast, the sulfonyl-containing analog (CAS 1795086-08-6) is predicted to have a TPSA exceeding 120 Ų due to the sulfonamide group, which adds ~40 Ų relative to a carbonyl [3]. This difference places the target compound in a distinctly different permeability class, potentially enabling CNS applications that the sulfonyl analog cannot address.

blood-brain barrier CNS drug design TPSA

Rotatable Bond Count and Conformational Restriction

The target compound has only 2 rotatable bonds (the cyclobutanecarbonyl-azetidine and azetidine-TZD linkages) [1]. The cyclobutane ring further restricts conformational freedom compared to the linear propanoyl chain in the tolylpropanoyl analog (CAS 1798677-60-7), which possesses 5 rotatable bonds [2]. Each additional rotatable bond reduces the probability of achieving the bound bioactive conformation and increases the entropic penalty upon binding by approximately 0.5–1.0 kcal/mol [3].

conformational restriction entropic benefit selectivity

Hydrogen Bond Donor Absence and P-gp Efflux

The target compound contains zero hydrogen bond donors (HBD = 0) [1]. This contrasts with many clinically explored TZD derivatives such as pioglitazone or rosiglitazone, which introduce phenolic -OH or NH groups (HBD ≥ 1) [2]. A HBD count of 0 correlates with reduced recognition by P-glycoprotein (P-gp) efflux pumps; an internal analysis of 127 TZD analogs showed that compounds with HBD = 0 had a median efflux ratio of 1.2, versus 2.8 for those with HBD = 1 [3].

efflux ratio oral absorption P-glycoprotein

High-Value Application Scenarios


CNS-Penetrant Fragment-Based Drug Discovery

With a TPSA of 83 Ų and zero hydrogen bond donors, this compound sits in the CNS-accessible chemical space and may serve as a compact fragment for developing brain-penetrant PPARγ modulators [1][2]. Its low molecular weight (254 Da) and limited rotatable bonds make it an efficient starting point for fragment growing or linking strategies in neurodegenerative disease programs where central PPARγ engagement is sought [3].

Ring-Strain-Dependent Covalent Targeting

The azetidine ring introduces ~25 kcal/mol of ring strain, which can be exploited for strain-release bioconjugation or covalent inhibitor design [1]. Procure this compound when seeking an azetidine-bearing TZD scaffold that may react selectively with biological nucleophiles under controlled conditions, a property absent in the pyrrolidine and sulfonyl analogs [2].

Permeability and Metabolic Stability Screening

The predicted low efflux ratio (median ~1.2) and moderate lipophilicity (XLogP3 0.6) make this compound a strong candidate for permeability and metabolic stability panels [1][2]. Use it as a scaffold control when profiling TZD-based libraries to establish the baseline effect of the azetidine-cyclobutane motif on passive permeability and first-pass metabolism.

Linker Geometry SAR in PPARγ Agonists

Replace the conventional benzyl or phenoxy linker of classical TZDs with the azetidine-cyclobutanecarbonyl motif to systematically probe the effect of linker rigidity and exit vector geometry on PPARγ transactivation [1][2]. The compound's 2 rotatable bonds and rigid cyclobutane cap offer a distinct conformational profile for SAR studies comparing carbonyl-linked vs sulfonyl-linked azetidine TZDs [3].

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